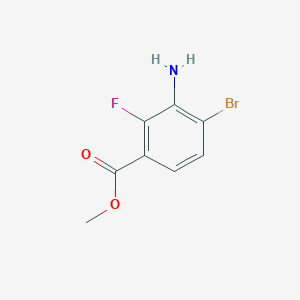
Methyl 3-amino-4-bromo-2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-bromo-2-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and fluoro groups, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid to obtain 4-bromo-2-fluorobenzoic acid. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form Methyl 4-bromo-2-fluorobenzoate . The final step involves the nitration of Methyl 4-bromo-2-fluorobenzoate followed by reduction to introduce the amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 3-amino-4-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as nitric acid.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Nitric acid or other strong oxidizing agents.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of this compound from its nitro precursor.
Oxidation: Formation of nitro derivatives from the amino compound.
科学的研究の応用
Methyl 3-amino-4-bromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-amino-4-bromo-2-fluorobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its amino, bromo, and fluoro groups, affecting molecular pathways and biological processes. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
Methyl 3-bromo-4-fluorobenzoate: Similar structure but lacks the amino group.
Methyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the amino group and has different substitution positions.
Methyl 3-amino-4-fluorobenzoate: Similar structure but lacks the bromo group.
特性
分子式 |
C8H7BrFNO2 |
|---|---|
分子量 |
248.05 g/mol |
IUPAC名 |
methyl 3-amino-4-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3 |
InChIキー |
AOVHQOUMDKQGIJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
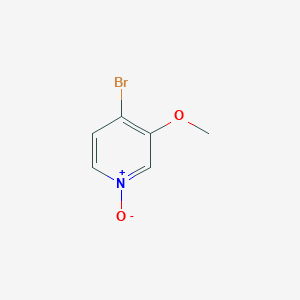
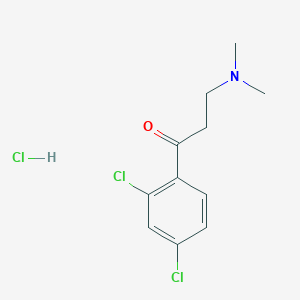
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)
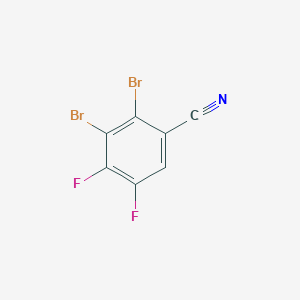
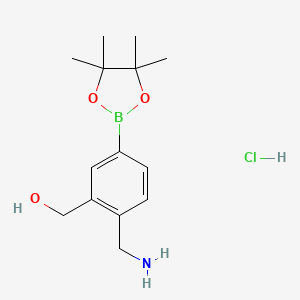
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)


![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
